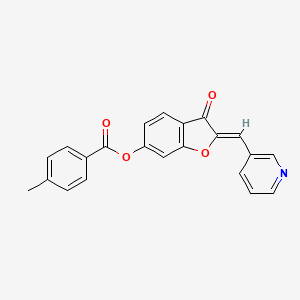

![molecular formula C20H24N4O3 B3003412 3-环己基-N'-[(E)-(4-硝基苯基)亚甲基]-2-(1H-吡咯-1-基)丙烷酰肼 CAS No. 338963-28-3](/img/structure/B3003412.png)

3-环己基-N'-[(E)-(4-硝基苯基)亚甲基]-2-(1H-吡咯-1-基)丙烷酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

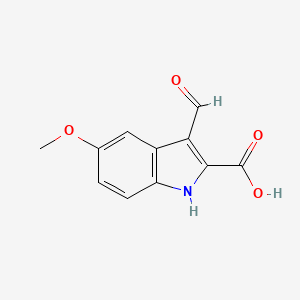

The compound "3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a cyclohexyl group, a 4-nitrophenyl moiety, and a pyrrol ring, which are connected through a propanohydrazide linker. This structure suggests potential for various chemical reactions and interactions based on the functional groups present.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, cyclohexylamine has been shown to react with different aryl-substituted aldehydes to form products through nucleophilic substitution and condensation followed by hydrolysis . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the reaction of cyclohexylamine with a suitable 4-nitrophenyl-substituted aldehyde and a pyrrol-containing compound to form the hydrazone linkage.

Molecular Structure Analysis

The molecular structure of related compounds indicates the presence of intramolecular hydrogen bonding, which could also be expected in the compound of interest . The presence of a nitro group and a pyrrol ring in the compound suggests potential for electronic polarization, which could influence the molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Compounds with similar structural motifs have been shown to undergo various chemical reactions. For example, hydrazones derived from cyclohexanone can react with arylidines to yield triazolopyridines . The presence of a hydrazone in the target compound suggests it may also participate in similar reactions, potentially leading to the formation of heterocyclic compounds. Additionally, the nitro group could be involved in redox reactions or serve as an electrophile in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a cyclohexyl group could impart hydrophobic character, while the nitro and pyrrol groups could contribute to the compound's polarity and potential for hydrogen bonding. The electronic properties, such as reduction potentials, could be inferred from related compounds, which show more negative reduction potentials compared to their analogs . The compound's reactivity towards amines under photo-induced conditions could also be an important chemical property, as demonstrated by related compounds undergoing autorecycling oxidation .

科学研究应用

合成和生物活性

- 席夫碱,包括类似于 3-环己基-N'-[(E)-(4-硝基苯基)亚甲基]-2-(1H-吡咯-1-基)丙烷酰肼的类似物,已经合成并研究了它们的潜在抗抑郁和促智活动。具有 4-硝基苯基基团的化合物在这些领域显示出显着的活性,表明它们作为中枢神经系统活性剂的潜力 (Thomas 等,2016)。

聚合物科学中的合成和表征

- 3-环己基-N'-[(E)-(4-硝基苯基)亚甲基]-2-(1H-吡咯-1-基)丙烷酰肼的衍生物已在导电聚合物的背景下进行了探索,其中它们的合成导致了适用于电致变色器件的材料 (Variş 等,2006)。

抗菌和抗真菌特性

- 新型 N'-杂芳亚甲基-1-碳酰肼衍生物,包括类似于 3-环己基-N'-[(E)-(4-硝基苯基)亚甲基]-2-(1H-吡咯-1-基)丙烷酰肼的化合物,已显示出广谱抗菌活性,最小抑菌浓度值约为 0.5–2.0 μg/mL。它们还对白色念珠菌表现出中等的抗真菌活性 (Al-Wahaibi 等,2020)。

在高级合成技术中的应用

- 已经开发出用于 N-稠合杂环化合物的有效合成方法,包括类似于 3-环己基-N'-[(E)-(4-硝基苯基)亚甲基]-2-(1H-吡咯-1-基)丙烷酰肼的衍生物。这些方法涉及新颖的多米诺骨牌方案,并突出了这些化合物在多种化学合成中的潜力 (Hosseini & Bayat,2019)。

安全和危害

未来方向

属性

IUPAC Name |

3-cyclohexyl-N-[(E)-(4-nitrophenyl)methylideneamino]-2-pyrrol-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c25-20(22-21-15-17-8-10-18(11-9-17)24(26)27)19(23-12-4-5-13-23)14-16-6-2-1-3-7-16/h4-5,8-13,15-16,19H,1-3,6-7,14H2,(H,22,25)/b21-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTILCTJOWNGSAW-RCCKNPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC(C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

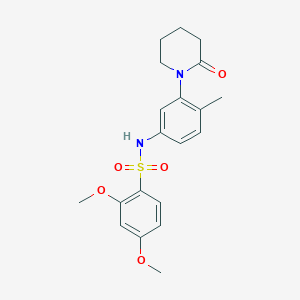

![N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3003330.png)

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione](/img/structure/B3003333.png)

![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)

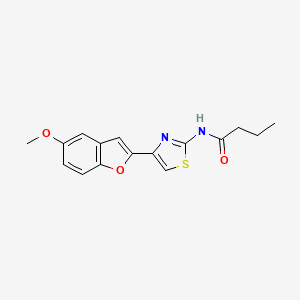

![N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide](/img/structure/B3003348.png)

![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)